An In-depth Technical Guide to the Chemical Structure and Application of 3-Hydroxy Loratadine-D4
An In-depth Technical Guide to the Chemical Structure and Application of 3-Hydroxy Loratadine-D4
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Hydroxy Loratadine-D4, a critical analytical tool in pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, the rationale behind its isotopic labeling, its synthesis, and its application in modern bioanalytical workflows. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the principles that make 3-Hydroxy Loratadine-D4 an indispensable standard.
Introduction: The Metabolic Landscape of Loratadine
Loratadine is a potent, long-acting second-generation H1-antihistamine widely used for the treatment of allergic rhinitis and urticaria.[1][2] Upon oral administration, it undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6), into its major active metabolite, desloratadine.[2][3][4][5] This biotransformation is a critical step, as desloratadine itself exhibits two to three times the oral potency of the parent drug.[1]
The metabolic cascade continues as desloratadine is further hydroxylated to form 3-hydroxydesloratadine, another active metabolite.[1][6][7] The study of these metabolites is fundamental to understanding the complete pharmacokinetic (PK) and pharmacodynamic (PD) profile of loratadine. To achieve accurate and precise quantification of these metabolites in biological matrices, a robust internal standard is required for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3-Hydroxy Loratadine-D4 is a deuterium-labeled analog designed for this exact purpose, serving as an ideal internal standard in pharmacokinetic research and therapeutic drug monitoring.[8]
Chemical Identity and Physicochemical Properties
3-Hydroxy Loratadine-D4 is structurally analogous to its unlabeled counterpart, with the strategic substitution of four hydrogen atoms with deuterium on the piperidine ring. This seemingly minor modification is paramount for its function in mass spectrometry, as it increases the molecular weight by four Daltons without significantly altering its chemical behavior or chromatographic retention time.
The core structure consists of a tricyclic benzocyclohepta[1,2-b]pyridine system linked to a piperidine ring. The key functional groups are a hydroxyl group on the pyridine ring, a chloro substituent on the benzene ring, and an ethyl carbamate group on the piperidine nitrogen.
Structural Diagram
Caption: 2D structure of 3-Hydroxy Loratadine-D4.
Data Summary Table
| Property | 3-Hydroxy Loratadine (Unlabeled) | 3-Hydroxy Loratadine-D4 |
| IUPAC Name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[9][10]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate[11] | 4-(8-Chloro-5,6-dihydro-3-hydroxy-11H-benzo[9][10]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-d4-carboxylic Acid Ethyl Ester[9] |
| Molecular Formula | C₂₂H₂₃ClN₂O₃[11][12] | C₂₂H₁₉D₄ClN₂O₃[9][13] |
| Molecular Weight | 398.88 g/mol [11][12] | 402.91 g/mol [9][13] |
| CAS Number | 183483-15-0[11][12][14][15] | 1189452-79-6[9] |
| Appearance | Pale Beige to Brown Solid[12][15] | Crystalline Solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol[15][16] | Soluble in organic solvents such as methanol |
| Storage | -20°C Freezer[15][16] | -20°C |
Synthesis and the Rationale for Deuterium Labeling
The synthesis of 3-Hydroxy Loratadine's precursor, 3-hydroxy desloratadine, is a multi-step process that often starts from 3-methyl pyridine.[1][10] The synthesis of the deuterated analog involves the incorporation of deuterium atoms at specific, metabolically stable positions.
The "Why" of Deuteration: The Kinetic Isotope Effect
Deuterium labeling is a powerful tool in drug discovery and development. The C-D bond is stronger than the C-H bond, a phenomenon that gives rise to the Kinetic Isotope Effect (KIE).[17] When a C-H bond is cleaved in the rate-determining step of a metabolic reaction, replacing hydrogen with deuterium can slow down that reaction.[18]
However, for 3-Hydroxy Loratadine-D4, the primary purpose is not to alter metabolism but to serve as a stable, non-radioactive tracer.[19] In quantitative bioanalysis, an ideal internal standard (IS) should:
-
Be chemically identical to the analyte to ensure co-elution in chromatography and similar ionization efficiency in mass spectrometry.
-
Have a different mass-to-charge ratio (m/z) to be distinguishable from the analyte by the mass spectrometer.
3-Hydroxy Loratadine-D4 perfectly fulfills these criteria. It behaves nearly identically to the endogenous (unlabeled) 3-Hydroxy Loratadine during sample extraction and LC-MS analysis but is easily differentiated due to its +4 mass shift. This ensures that any variability in sample preparation or instrument response affects both the analyte and the IS equally, allowing for highly accurate and precise quantification.[8]
Synthetic Workflow Overview
The introduction of deuterium is typically achieved by using deuterated reagents during the synthesis of the piperidine ring moiety, which is later coupled to the tricyclic core.
Caption: High-level synthetic workflow for 3-Hydroxy Loratadine-D4.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and structural integrity of 3-Hydroxy Loratadine-D4 is crucial. A combination of chromatographic and spectroscopic techniques provides a self-validating system to ensure its suitability as a reference standard.[20]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of the standard.[20][21] It separates the main compound from any synthetic by-products or impurities.
Typical Protocol:
-
Column: C8 or C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[1][20]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).[7][22]
-
Flow Rate: 1.0 mL/min.[20]
-
Detection: UV at ~254 nm or ~280 nm.[20]
-
Purity Standard: Should be ≥98% for use as a reference standard.[16]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and the successful incorporation of the four deuterium atoms.[1] In a high-resolution mass spectrum, the molecular ion peak for 3-Hydroxy Loratadine-D4 will be observed at an m/z corresponding to 402.91, which is +4 units higher than the unlabeled analog (398.88).
For quantitative LC-MS/MS methods, specific Multiple Reaction Monitoring (MRM) transitions are used. For the related metabolite, 3-hydroxy desloratadine, the transition is m/z 327.2 → m/z 275.1.[7] A similar fragmentation pattern would be expected for 3-Hydroxy Loratadine, with the precursor ion shifted by +4 Da for the D4 version.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural confirmation.[1][23]
-
¹H NMR: The proton NMR spectrum is the most direct evidence of deuteration. The signals corresponding to the protons on the deuterated positions of the piperidine ring will be absent or significantly diminished.
-
¹³C NMR: The carbon signals for the deuterated positions will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the unlabeled compound.
-
²H NMR: A deuterium NMR spectrum would show signals only for the deuterium atoms, confirming their specific location within the molecule.
Analytical Workflow
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